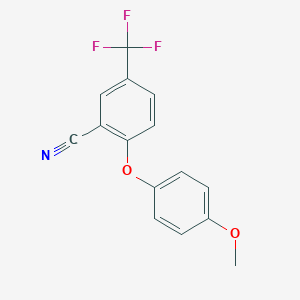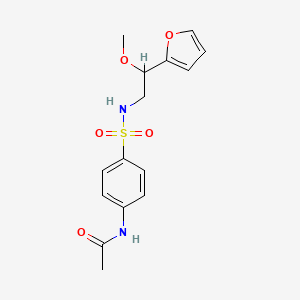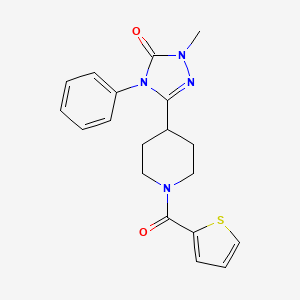![molecular formula C20H19N3O3 B2784498 2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 850593-63-4](/img/structure/B2784498.png)
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is not fully understood. However, studies have suggested that it induces apoptosis, which is programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects:
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress, which is a process that leads to the accumulation of reactive oxygen species in cells. It also affects the expression of different genes and proteins involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide in lab experiments is its potent anticancer activity. It has been shown to be effective against different cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations is its toxicity, which can affect normal cells and tissues.
Direcciones Futuras
There are several future directions for the research and development of 2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide. One of the directions is to investigate its potential applications in other fields, such as neurodegenerative diseases and inflammation. Another direction is to explore its mechanism of action in detail to understand its effects on cancer cells better. Additionally, studies can be conducted to optimize its synthesis and reduce its toxicity.
Conclusion:
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, especially in cancer research. It has potent anticancer activity against different cancer cell lines and affects different signaling pathways involved in cancer cell growth and proliferation. However, its toxicity is a limitation that needs to be addressed. Further research is required to explore its potential applications in other fields and optimize its synthesis.
Métodos De Síntesis
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide can be synthesized using different methods. One of the most common methods is the reaction of 3-hydroxybenzaldehyde, 4-(morpholin-4-yl)aniline, and malononitrile in the presence of piperidine as a catalyst. This reaction leads to the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-cyano-3-(3-hydroxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against different cancer cell lines, including breast, colon, ovarian, and lung cancer cells.
Propiedades
IUPAC Name |
2-cyano-3-(3-hydroxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c21-14-16(12-15-2-1-3-19(24)13-15)20(25)22-17-4-6-18(7-5-17)23-8-10-26-11-9-23/h1-7,12-13,24H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDSBBDNPKNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=CC(=CC=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-hydroxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2784416.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)
![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)


![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
![N-(1-cyanocyclopentyl)-2-[(2,3-dihydro-1H-inden-1-yl)(3-hydroxypropyl)amino]acetamide](/img/structure/B2784428.png)
![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2784434.png)

![2-[3-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2784436.png)
![1-[4-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2784438.png)